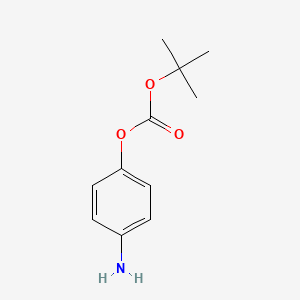

4-Aminophenyl tert-butyl carbonate

Descripción

Significance in Contemporary Synthetic Organic Chemistry

The importance of 4-Aminophenyl tert-butyl carbonate in modern organic synthesis lies in its role as a versatile intermediate. Its bifunctional nature allows chemists to perform sequential and controlled reactions. The free aromatic amine can be diazotized, acylated, alkylated, or used in coupling reactions, while the Boc-protected amine remains inert.

Research has demonstrated its application in the construction of a variety of complex molecular architectures. For instance, it serves as a crucial starting material in the synthesis of pharmaceutically active compounds and other functional materials. The ability to selectively unmask the protected amine at a later stage provides a strategic advantage in multi-step synthetic sequences, enabling the introduction of further functionality with precision. This strategic application is critical in the development of novel compounds where specific substitution patterns are required for biological activity or material properties.

Strategic Role as a Key Intermediate and Precursor for Functional Group Protection

The strategic value of this compound is intrinsically linked to the chemistry of the tert-butyloxycarbonyl (Boc) protecting group. wikipedia.org In organic synthesis, protecting groups are essential tools used to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. fishersci.co.uk

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of nucleophiles and basic conditions. organic-chemistry.org In this compound, the Boc group effectively "masks" one of the amino functionalities.

Protection and Deprotection Chemistry

The introduction of the Boc group is typically achieved by reacting the corresponding diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukchemicalbook.com This reaction is generally high-yielding and can be performed under mild conditions. fishersci.co.uk

Conversely, the removal of the Boc group (deprotection) is accomplished under acidic conditions. wikipedia.org Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or hydrogen chloride (HCl) in methanol, are commonly used to cleave the carbamate (B1207046) and regenerate the free amine. wikipedia.orgchemistrysteps.com The mechanism involves the formation of a stable tert-butyl cation. chemistrysteps.com

| Reaction | Reagents and Conditions | Purpose |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, NaOH, NaHCO₃), Solvent (e.g., THF, Acetonitrile) wikipedia.orgfishersci.co.uk | To selectively block one amino group as a stable carbamate. |

| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid, HCl), Solvent (e.g., Dichloromethane, Methanol) wikipedia.org | To remove the Boc group and regenerate the free amine. |

This protection-deprotection strategy allows this compound to serve as a linchpin in synthetic routes, enabling the construction of intricate molecules that would be difficult to assemble otherwise.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-aminophenyl) tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNPVHFIIFBSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466884 | |

| Record name | (4-aminophenyl) Tert-butyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95932-39-1 | |

| Record name | (4-aminophenyl) Tert-butyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies

Classical and Evolving N-tert-Butoxycarbonylation Protocols for Anilines

The introduction of the tert-butoxycarbonyl (Boc) group onto an amino functionality, a process known as N-tert-butoxycarbonylation or N-Boc protection, is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the preparation of pharmaceuticals. sci-hub.sechemicalbook.com

Direct Reaction of Aminophenyl Substrates with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common and direct method for the synthesis of 4-Aminophenyl tert-butyl carbonate involves the reaction of 4-aminophenol (B1666318) with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride (B1165640). sci-hub.sechemicalbook.com This reaction can be performed under various conditions, including in the presence of a base or even under catalyst- and solvent-free conditions. sci-hub.senih.gov

The reaction of 4-aminophenol with Boc₂O can proceed efficiently at room temperature. sci-hub.se In some instances, the reaction is exothermic and proceeds rapidly upon mixing the reactants. sci-hub.se The use of a solvent like aqueous acetone (B3395972) can facilitate the reaction, often leading to high yields of the desired N-Boc protected product in a short time. nih.gov A key advantage of this method is its chemoselectivity; the reaction preferentially occurs at the more nucleophilic amino group over the hydroxyl group of the 4-aminophenol, yielding the N-protected product without significant formation of the O-Boc or di-Boc derivatives. nih.govrsc.org

Several protocols have been developed to optimize this transformation. For instance, carrying out the reaction in a mixture of water and acetone has been shown to be an effective, environmentally friendly approach. nih.gov This method often results in high yields and avoids the use of hazardous catalysts. nih.gov

Mechanistic Considerations of the Amine Acylation Process

The mechanism of N-tert-butoxycarbonylation of an amine with di-tert-butyl dicarbonate is a well-understood acyl transfer process. The reaction commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto one of the electrophilic carbonyl carbons of the Boc anhydride. vaia.comtotal-synthesis.com

This initial attack leads to the formation of an unstable tetrahedral intermediate. vaia.com This intermediate then collapses, resulting in the cleavage of the carbonate bond and the expulsion of a tert-butoxide ion and carbon dioxide. commonorganicchemistry.com The protonated amine is then deprotonated, often by the tert-butoxide ion or another base present in the reaction mixture, to yield the final N-Boc protected amine and tert-butanol. commonorganicchemistry.comcommonorganicchemistry.com The release of carbon dioxide gas provides a thermodynamic driving force for the reaction. total-synthesis.com

The presence of a base, such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP), can accelerate the reaction, although it is not always strictly necessary. chemicalbook.comtotal-synthesis.com When a base is used, it assists in the deprotonation of the protonated amine in the intermediate stage. commonorganicchemistry.com

Catalytic Enhancements in N-Boc Synthesis

To improve the efficiency, selectivity, and environmental footprint of N-Boc protection reactions, various catalytic systems have been developed. These catalysts often allow for milder reaction conditions, shorter reaction times, and easier product purification.

Application of Ionic Liquids as Catalysts for Chemoselective N-Protection

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as versatile catalysts and solvents in organic synthesis. nih.gov Certain protic ionic liquids, such as imidazolium (B1220033) trifluoroacetate, have been shown to be effective catalysts for the chemoselective N-tert-butoxycarbonylation of amines. researchgate.net These reactions can often be carried out under solvent-free conditions, offering a greener alternative to traditional methods. researchgate.net

The use of ionic liquids can lead to high yields of the N-Boc product while avoiding the formation of common side products like isocyanates or N,N-di-Boc derivatives. researchgate.netrsc.org Furthermore, a significant advantage of using ionic liquids is their potential for recovery and reuse, which adds to the economic and environmental viability of the process. researchgate.net Research has also explored the use of N-Boc protected amino acid ionic liquids in dipeptide synthesis, highlighting the expanding utility of ionic liquids in this field. nih.govrsc.org

Heterogeneous Catalysis via Sulfonated Reduced Graphene Oxide under Metal- and Solvent-Free Conditions

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. researchgate.net Sulfonated reduced graphene oxide (rGO-SO₃H) has been identified as a promising solid acid catalyst for various organic transformations, including N-Boc protection. researchgate.netsigmaaldrich.com This material possesses a high density of sulfonic acid groups on a two-dimensional carbon structure, providing numerous accessible active sites. rsc.org

The synthesis of N-Boc protected amines using rGO-SO₃H can be performed under metal- and solvent-free conditions, aligning with the principles of green chemistry. researchgate.net The catalyst's stability and reusability make it an attractive option for sustainable chemical processes. sigmaaldrich.com The acidic nature of the catalyst facilitates the activation of the Boc anhydride, promoting the nucleophilic attack by the amine.

Acid-Adsorbed Catalysts (e.g., Perchloric Acid on Silica-Gel) in tert-Butoxycarbonylation

Solid-supported acid catalysts provide a practical and efficient means of promoting N-tert-butoxycarbonylation. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has been demonstrated to be a highly effective, inexpensive, and reusable catalyst for this transformation. rsc.orgnih.gov This catalytic system allows for the chemoselective N-Boc protection of amines at room temperature, often under solvent-free conditions. nih.govresearchgate.net

The use of HClO₄-SiO₂ offers excellent yields in very short reaction times and is compatible with a wide range of functional groups. organic-chemistry.org For example, it shows excellent chemoselectivity for the N-protection of substrates containing hydroxyl or thiol groups, with no significant O- or S-tert-butoxycarbonylation observed. rsc.org The catalyst is easy to handle and can be recovered and reused multiple times without a significant loss of activity, making it a superior alternative to many homogeneous Lewis acid catalysts. rsc.orgorganic-chemistry.org

| Catalyst System | Substrate | Conditions | Yield (%) | Reference |

| HClO₄-SiO₂ | Aniline (B41778) | Solvent-free, 5 min | 90 | rsc.org |

| HClO₄-SiO₂ | (S)-Phenylglycine methyl ester | Solvent-free, 15 min | 97 | rsc.org |

| Zn(ClO₄)₂ | Dibenzylamine | Solvent-free, 5.5 h | 93 | rsc.org |

| HClO₄-SiO₂ | Dibenzylamine | Solvent-free, 10 min | Quantitative | rsc.org |

| Malic Acid | Aniline | Solvent-free, 5 min | 98 | citedrive.com |

| Catalyst-free | Aniline | Solvent-free, 24 h | 37 | citedrive.com |

| Yttria-Zirconia | Aniline | Reflux, 3 h | - | semanticscholar.org |

Derivatization Pathways and Advanced Synthesis of Related Structures

The strategic modification of this compound allows for the construction of complex molecules with significant applications in medicinal chemistry.

Synthesis of tert-Butyl(4-acetamidophenyl)carbamate through Amide Formation

A common derivatization of an amino group is its conversion to an amide. For instance, tert-butyl (2-aminophenyl)carbamate can undergo an amidation coupling reaction with various carboxylic acids to form tert-butyl (substituted benzamido)phenylcarbamate derivatives. nih.gov This reaction is typically facilitated by coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). nih.gov The reaction mixture is usually stirred at a low temperature initially and then allowed to warm to room temperature to ensure the completion of the reaction. nih.gov

A specific example is the synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate, which is achieved by reacting tert-butyl (2-aminophenyl)carbamate with 4-fluorobenzoic acid under the conditions described above. nih.gov Similarly, tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate can be prepared from 4-(1H-indol-2-yl)butanoic acid. nih.gov

Table 1: Synthesis of tert-Butyl (substituted benzamido)phenylcarbamate Derivatives

| Reactant 1 | Reactant 2 | Coupling Agents | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| tert-Butyl (2-aminophenyl)carbamate | 4-Fluorobenzoic acid | EDCI, HOBt | DIPEA | tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate | 74 |

| tert-Butyl (2-aminophenyl)carbamate | 4-(1H-Indol-2-yl)butanoic acid | EDCI, HOBt | DIPEA | tert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | 75.7 |

Integration into Complex Scaffold Synthesis (e.g., Piperazine (B1678402) Derivatives)

This compound serves as a key building block in the synthesis of complex heterocyclic scaffolds like piperazine derivatives, which are prevalent in many approved drugs. nih.gov For example, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a crucial intermediate in the synthesis of several cyclin-dependent kinase (CDK) 4/6 inhibitors. nih.gov The synthesis of this intermediate often involves a nucleophilic aromatic substitution (SNAr) reaction between piperazine and a suitable 4-substituted nitro- or halo-aromatic precursor, followed by N-protection and subsequent reduction of the nitro group. nih.gov

The resulting aminophenyl piperazine derivative can then be further functionalized. For instance, it can undergo reactions to form part of larger, more complex molecules used in targeted cancer therapies. nih.govgoogle.com The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be removed under acidic conditions to allow for further derivatization at that position.

Strategies Involving Nucleophilic Aromatic Substitution and Nitro Group Reduction in Precursor Synthesis

The synthesis of precursors to this compound and its derivatives often relies on nucleophilic aromatic substitution (SNAr) and the reduction of a nitro group. Aromatic nitro compounds are highly versatile in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack. numberanalytics.comrsc.org

In a typical synthetic sequence, a nitro-substituted aromatic compound, such as 4-fluoronitrobenzene, can react with an amine, like morpholin-3-one, in the presence of a base to form a 4-(4-nitrophenyl)-substituted product. google.com The nitro group of this intermediate is then reduced to an amine. numberanalytics.com This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as sodium borohydride (B1222165) in the presence of a transition metal complex. google.comresearchgate.netjsynthchem.com The choice of reducing agent and reaction conditions is critical to ensure selectivity and high yield. jsynthchem.com For example, the reduction of a nitro group to an amine typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. numberanalytics.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. nih.gov

Optimization for Reduced By-product Formation and Environmental Impact

A key aspect of green chemistry is maximizing atom economy and minimizing waste. nih.govrsc.org In the context of synthesizing this compound and its derivatives, this involves selecting synthetic routes that reduce the formation of by-products. For example, using catalytic methods over stoichiometric reagents is preferred. nih.gov The use of recoverable and reusable catalysts can significantly improve the environmental footprint of a synthetic process. nih.gov Furthermore, designing syntheses that avoid the use of protecting groups, where possible, can reduce the number of steps and the amount of waste generated. nih.gov

Utilization of Aqueous and Solvent-Free Reaction Conditions

One of the twelve principles of green chemistry is the use of safer solvents and reaction conditions. nih.gov Water is considered a green solvent due to its non-toxic and non-flammable nature. nih.gov Efforts are being made to develop synthetic methods that can be performed in aqueous media. For some reactions, solvent-free conditions can be employed, which completely eliminates solvent waste. rsc.org For example, certain nitrosation reactions using tert-butyl nitrite (B80452) can be carried out efficiently under solvent-free conditions. rsc.org While direct aqueous or solvent-free synthesis of this compound is not widely documented, the principles are applied to related transformations. For instance, the reduction of nitroarenes can sometimes be performed in aqueous solvent systems. nih.gov The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and aqueous reagents.

Reactivity, Mechanistic Investigations, and Transformation Pathways

Fundamental Reactivity of the Amino and Carbonate Functionalities

The reactivity of 4-Aminophenyl tert-butyl carbonate is dictated by the interplay of its primary amino group and the tert-butyl carbonate moiety.

The primary amino group (-NH₂) attached to the phenyl ring endows the molecule with basic properties. This basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton. reddit.com However, the basicity of the aniline (B41778) nitrogen is considerably lower than that of aliphatic amines. This is because the lone pair on the nitrogen can be delocalized into the aromatic pi-system, which reduces its availability for protonation. acs.org

The amino group is also a key participant in hydrogen bonding. The two hydrogen atoms attached to the nitrogen can act as hydrogen bond donors, while the nitrogen's lone pair can act as a hydrogen bond acceptor. scribd.comfishersci.co.uk These interactions influence the molecule's physical properties, such as its solubility in protic solvents. The presence of the Boc-protected amine also introduces additional hydrogen bond acceptor sites at the carbonyl oxygen.

De-protection Strategies and Underlying Mechanisms

The removal of the Boc group to liberate the free amine is a critical step in synthetic sequences involving this compound. This is typically achieved under acidic conditions or through thermal methods.

The most common method for the deprotection of the Boc group is through acid-mediated cleavage. acs.org Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed. researchgate.net

The mechanism proceeds through the following steps:

Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046) group by the acid. rsc.org

Formation of the tert-Butyl Cation: The protonated carbamate is unstable and fragments, leading to the loss of a relatively stable tertiary carbocation, the tert-butyl cation, and the formation of a carbamic acid intermediate. rsc.orgacsgcipr.org

Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free primary amine. rsc.org

Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated to give its corresponding ammonium (B1175870) salt. rsc.org

The fate of the generated tert-butyl cation is a crucial consideration. It can undergo several subsequent reactions:

Deprotonation: It can lose a proton to form isobutylene (B52900), a gaseous byproduct. rsc.orgresearchgate.net

Trapping by a Nucleophile: The cation can be quenched by a suitable nucleophilic species present in the reaction mixture. rsc.org Scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to trap the tert-butyl cation and prevent it from alkylating other sensitive functional groups on the substrate. researchgate.net

Polymerization: Under certain conditions, the tert-butyl cation can initiate the polymerization of the isobutylene formed. rsc.org

An alternative, "greener" method for Boc deprotection involves the use of water at elevated temperatures (WET). researchgate.net This method avoids the use of strong acids. Many Boc-protected amines can be deprotected by simply heating them at high temperatures without any added catalyst. researchgate.net The mechanism is believed to proceed through fragmentation, leading to the formation of the amine via the corresponding carbamic acid, along with isobutylene and carbon dioxide as byproducts. researchgate.net Water is thought to act as a dual acid/base catalyst at these elevated temperatures. rsc.orgacsgcipr.org This process often requires temperatures of 100°C or higher and may necessitate the use of pressurized reactors or continuous flow systems to achieve practical reaction rates. researchgate.net

Detailed kinetic studies on the aqueous high-temperature hydrolysis of this compound are not extensively reported. However, studies on analogous compounds, such as N-Boc-aniline, provide insight into the reaction kinetics. The deprotection of N-Boc-aniline in water is significantly temperature-dependent.

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 130 | 2 | 12 |

| 130 | 4 | 39 |

| 150 | 4 | 86 |

Data adapted from a study on the deprotection of N-Boc-aniline.

The data clearly indicates that the reaction rate increases significantly with temperature. While a detailed reaction order for the aqueous hydrolysis of this compound has not been explicitly determined, kinetic modeling of thermolytic N-Boc deprotection in continuous flow systems suggests a mechanism involving an initial, slow, concerted proton transfer with the release of isobutylene, followed by a rapid decarboxylation step. researchgate.net Furthermore, a strong correlation has been observed between the electrophilicity of the N-Boc carbonyl group and the rate of the reaction. researchgate.net

Role of Scavenging Agents in Preventing Side Reactions During Deprotection

The deprotection of tert-butoxycarbonyl (Boc) groups, a common strategy in peptide synthesis, often requires strong acidic conditions, which can lead to the formation of tert-butyl cations. researchgate.net These carbocations are reactive species that can cause undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. nih.gov To mitigate these side reactions, scavenging agents are employed.

During the acid-mediated removal of tert-butyl protecting groups, scavengers compete with trifluoroacetic acid (TFA) in reacting with the generated tert-butyl cations. nih.gov Furthermore, the reaction of TFA with the tert-butyl group forms tert-butyl trifluoroacetate, an ester that can also act as an alkylating agent. nih.gov Scavengers are crucial for destroying this ester, thus preventing unwanted modifications of the target molecule. nih.gov Commonly used scavengers include water and triisopropylsilane (B1312306) (TIS), often used in a mixture with TFA (e.g., TFA/H2O/TIS 95:2.5:2.5). researchgate.net The choice of scavenger and the reaction conditions, such as time and temperature, are critical for achieving clean deprotection. researchgate.net For instance, the removal of certain protecting groups like Pbf from arginine may require extended reaction times or repeated treatments. researchgate.net

Identification and Analysis of Reaction Intermediates and By-products

Isolation and Characterization of Carbonic-Carbonic Anhydride (B1165640) Intermediates

The synthesis of carbamates can proceed through various intermediates. One notable pathway involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride). While the direct isolation of carbonic-carbonic anhydride intermediates from reactions involving this compound is not explicitly detailed in the provided context, the chemistry of Boc anhydride suggests the formation of mixed anhydride species. In the synthesis of cyclic ureas, Boc anhydride is used as a carbonylating agent, implying the transient formation of reactive anhydride intermediates that drive the cyclization. rsc.org

Pathways Leading to Diarylurea Formation during Hydrolysis

The formation of diarylureas as by-products during the hydrolysis of phenylcarbamates is a well-documented phenomenon. The proposed mechanism for the TBAF-mediated hydrolysis of phenyloxycarbonyl (Phoc) carbamates involves the formation of an isocyanate intermediate. nih.gov The fate of this isocyanate is dependent on the nature of the amine released during the initial hydrolysis step. If the released amine is sufficiently nucleophilic, it can attack the isocyanate to form a symmetric urea (B33335). nih.gov The steric hindrance of the amine plays a significant role; less bulky amines favor urea formation. nih.gov For instance, in the deprotection of N-pentyl phenylcarbamate, the corresponding urea is the exclusive product. nih.gov

Orthogonal Protecting Group Strategies in Multistep Organic Synthesis

In the complex assembly of molecules like peptides, orthogonal protecting group strategies are essential. nih.govresearchgate.net This approach allows for the selective removal of one type of protecting group in the presence of others, enabling the stepwise construction of the target molecule. nih.govresearchgate.net The most common orthogonal pair in solid-phase peptide synthesis (SPPS) is the fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the tert-butyl (tBu) group for side-chain protection. researchgate.netiris-biotech.de The Fmoc group is base-labile (typically removed with piperidine), while the tBu group is acid-labile (removed with TFA). iris-biotech.de

The concept of orthogonality extends beyond this pair, with a range of protecting groups available that are cleaved under different conditions. nih.gov For example, the allyloxycarbonyl (Alloc) group is removed by palladium catalysis, offering another layer of selectivity. ub.edusigmaaldrich.com The strategic use of these groups allows for the synthesis of complex peptides and other organic molecules by controlling which functional groups react at each step of the synthesis. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 4-Aminophenyl tert-butyl carbonate provides specific information about the different types of protons and their neighboring atoms within the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard, the following proton signals are observed. rsc.org

The protons on the phenyl ring appear as two distinct doublets. The two aromatic protons adjacent to the amino group typically resonate at a chemical shift (δ) of approximately 6.64 ppm, while the two aromatic protons adjacent to the carbonate group are found further downfield at around 7.13 ppm. rsc.org The splitting of these signals into doublets is due to coupling with their neighboring aromatic protons. rsc.org

A broad singlet corresponding to the single proton of the carbamate (B1207046) (NH) is often observed around 6.30 ppm. The two protons of the primary amine (NH₂) also give rise to a broad singlet, typically appearing at approximately 3.20 ppm. rsc.org The nine equivalent protons of the tert-butyl group produce a sharp singlet at about 1.50 ppm, a characteristic signal for this group. rsc.org

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.13 | d | 2H | Ar-H |

| 6.64 | d | 2H | Ar-H |

| 6.30 | bs | 1H | NH |

| 3.20 | bs | 2H | NH ₂ |

| 1.50 | s | 9H | C(CH ₃)₃ |

d = doublet, bs = broad singlet, s = singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, the spectrum reveals the carbon skeleton. rsc.org

The carbonyl carbon of the carbonate group is typically the most downfield signal, appearing around 153.34 ppm. The quaternary carbon of the tert-butyl group is observed at approximately 80.01 ppm. The carbons of the phenyl ring show distinct signals: the carbon atom bonded to the carbamate group resonates at about 142.38 ppm, while the carbon attached to the amino group appears around 129.71 ppm. The other two aromatic carbons show signals at approximately 120.91 ppm and 115.62 ppm. The three equivalent methyl carbons of the tert-butyl group produce a single, strong signal at around 28.40 ppm. rsc.org

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 153.34 | C =O |

| 142.38 | Ar-C |

| 129.71 | Ar-C |

| 120.91 | Ar-C H |

| 115.62 | Ar-C H |

| 80.01 | C (CH₃)₃ |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of this compound. This precise mass measurement helps to distinguish it from other compounds with the same nominal mass. The exact mass of this compound (C₁₁H₁₅NO₃) is calculated to be 209.1052. sigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. york.ac.uk In ESI-MS, the compound is ionized directly from solution, typically forming protonated molecules [M+H]⁺. The analysis of the fragmentation patterns of these ions can provide valuable structural information. rsc.org The fragmentation of related tert-butyl phenyl carbonates often involves the loss of the tert-butyl group or the entire tert-butoxycarbonyl group. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibrations of the primary amine (NH₂) and the carbamate (NH) group are typically observed in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group appear around 3100-2850 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the carbonate group is a prominent feature, usually found in the range of 1750-1730 cm⁻¹. The C-O stretching vibrations of the carbonate group are typically seen in the 1280-1240 cm⁻¹ region. The N-H bending vibrations of the amine group can be observed around 1650-1580 cm⁻¹, and the C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400-3200 | N-H stretch (amine and carbamate) |

| 3100-2850 | C-H stretch (aromatic and aliphatic) |

| 1750-1730 | C=O stretch (carbonate) |

| 1650-1580 | N-H bend (amine) |

| 1600-1450 | C=C stretch (aromatic) |

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Applications

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the amine (N-H), carbonyl (C=O), and ether (C-O) functionalities, as well as aromatic C-H and C=C vibrations.

Attenuated Total Reflectance (ATR) is a sampling technique often used with FTIR that allows for the direct analysis of solid or liquid samples with minimal preparation. This method would be particularly useful for obtaining a rapid and reproducible infrared spectrum of this compound in its powdered form.

Expected FTIR/ATR-IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | 3400-3250 | Primary amine |

| C-H stretch (aromatic) | 3100-3000 | Aromatic ring |

| C-H stretch (aliphatic) | 3000-2850 | tert-butyl group |

| C=O stretch (carbonate) | 1760-1740 | Carbonyl group |

| C=C stretch (aromatic) | 1600-1450 | Aromatic ring |

| C-O stretch (carbonate) | 1300-1200 | Ether linkage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit absorptions corresponding to π → π* transitions of the aromatic ring and potentially n → π* transitions associated with the carbonyl group and the lone pair of electrons on the nitrogen atom. The position and intensity of these absorption maxima (λmax) would be influenced by the solvent polarity.

Expected Electronic Transitions for this compound:

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Phenyl ring | ~200-280 |

| n → π* | Carbonyl group | ~270-300 (typically weak) |

Note: This data is predictive, as experimentally determined UV-Vis spectra for this compound are not widely published.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) in Quantitative Analysis

HPLC is a powerful tool for separating and quantifying the components of a mixture. A reversed-phase HPLC method would likely be employed for the analysis of this compound, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection would typically be performed using a UV detector set to a wavelength where the analyte absorbs strongly. While commercial suppliers indicate the availability of HPLC data for their products, this information is not detailed in publicly accessible research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. In the context of this compound, GC-MS would be invaluable for analyzing the byproducts of its synthesis or decomposition. For instance, thermal decomposition could lead to the formation of volatile fragments, which could be identified by their mass spectra. However, no specific studies detailing the GC-MS analysis of such products are currently available in the public domain.

X-ray Diffraction for Solid-State Structural Analysis (Contextual for derivatives in materials science)

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not publicly available, this technique would be crucial for characterizing any crystalline derivatives of the compound. In materials science, where precise molecular geometry can dictate the properties of a material, X-ray diffraction would be an indispensable tool for understanding how the this compound moiety is incorporated into larger, ordered structures.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to study the electronic properties of molecules. For 4-Aminophenyl tert-butyl carbonate, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.

A primary application of DFT is the calculation of a molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, these calculations would map the electron density distribution and identify the locations of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich aminophenyl ring, while the LUMO might be distributed across the carbamate (B1207046) group and the aromatic system.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative and not based on published experimental or theoretical data for this specific compound.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). This analysis quantifies the stabilization energies associated with these donor-acceptor interactions, offering insights into intramolecular bonding and hyperconjugative effects.

In the case of this compound, NBO analysis would reveal interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. This would help in understanding the electronic delocalization between the amino group, the phenyl ring, and the tert-butyl carbonate moiety.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific atomic motions can be assigned to each predicted frequency. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. For this compound, this analysis would help in assigning the characteristic vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the carbamate, and the various vibrations of the phenyl ring and tert-butyl group.

Molecular Mechanics and Conformational Analysis

While DFT is excellent for electronic properties, molecular mechanics methods are often more efficient for exploring the potential energy surface and identifying stable conformations of flexible molecules.

This compound possesses several rotatable bonds, leading to various possible conformations. Conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to identify the most stable, low-energy conformers. This analysis would also determine the energy barriers for rotation around key bonds, such as the C-N bond connecting the phenyl ring to the carbamate nitrogen. Understanding the preferred three-dimensional structure is crucial as it influences the molecule's physical properties and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicitly through SAR studies)

While no explicit QSAR models for this compound are found in the literature, the foundational data from DFT and conformational analysis would be essential for developing such models. QSAR studies correlate variations in the chemical structure of compounds with their biological activity. The calculated electronic properties (like HOMO/LUMO energies and atomic charges) and structural descriptors (like molecular shape and volume) would serve as the independent variables in constructing a QSAR model to predict the activity of related compounds.

Reaction Pathway Modeling and Transition State Analysis

Generally, the formation of an N-tert-butoxycarbonyl (N-Boc) protected amine, such as this compound, proceeds through a nucleophilic acyl substitution mechanism. jk-sci.com The reaction pathway is understood to involve the nucleophilic attack of the amino group of the aniline (B41778) derivative onto one of the carbonyl carbons of di-tert-butyl dicarbonate (B1257347). chemistrysteps.comcommonorganicchemistry.com This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the elimination of a tert-butyl carbonate anion, which then decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is a strong enough base to deprotonate the newly formed carbamate, yielding the final N-Boc protected product. commonorganicchemistry.com

A study on the N-tert-butoxycarbonylation of various amines in a water-acetone medium proposed a mechanism wherein the electrophilicity of the carbonyl group of Boc2O is enhanced through hydrogen bonding with water, facilitating the nucleophilic attack by the amine. nih.gov

While these mechanistic steps provide a qualitative picture of the reaction pathway, quantitative data from computational modeling, which would include specific energy profiles and the precise structures of transition states, remains a gap in the current body of research for this compound. Such studies would be invaluable for a more profound understanding of the reaction kinetics and for the optimization of synthetic protocols.

Research Applications in Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

As a bifunctional molecule, 4-Aminophenyl tert-butyl carbonate holds potential as an intermediate in the synthesis of more complex structures. It is cataloged by various chemical suppliers as a building block for use in organic synthesis and is noted as a useful research chemical. synblock.comtheclinivex.com

Intermediate in the Preparation of Pharmaceutical Precursors

The utility of this compound has been noted in the context of pharmaceutical chemistry, specifically as a potential impurity related to the synthesis of the kinase inhibitor Cabozantinib. One source identifies "this compound" as "Cabozantinib impurity 4," suggesting it may arise as a byproduct or be related to the starting materials in certain synthetic routes. chemicalbook.com

The synthesis of this compound can be achieved via the hydrogenation of tert-butyl p-nitrophenyl carbonate. chemicalbook.com In a documented procedure, the starting p-nitrophenol is first reacted with di-tert-butyl dicarbonate (B1257347) to form the nitro-substituted carbonate, which is then reduced using hydrogen gas over a palladium catalyst to yield this compound. chemicalbook.com

While this indicates its presence in pharmaceutical manufacturing processes, specific, published synthetic protocols detailing its direct use as a key intermediate for preparing other pharmaceutical precursors are not widely available in the reviewed literature. Broader searches for related structures show that carbamate (B1207046) isomers, such as tert-butyl (2-aminophenyl)carbamate, are used in the synthesis of novel benzimidazoles with potential anti-tubercular activity. researchgate.net

Integral Component in Peptide and Protein Synthesis as an Amino Protecting Group

The outline for this section suggests a role for this compound as an amino protecting group, likely related to the tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of peptide synthesis, used to temporarily block amine functionalities to ensure selective peptide bond formation. nih.govyoutube.com This protection is typically installed using reagents like di-tert-butyl dicarbonate (Boc₂O) and is removable under acidic conditions. nih.govmdpi.combldpharm.com

However, a thorough review of the literature, including resources on peptide synthesis and protecting group chemistry, does not provide evidence for the use of this compound itself as a reagent for this purpose. nih.govyoutube.comyoutube.com The compound is a carbonate, whereas a Boc-protected amine is a carbamate. There appears to be a common confusion with its isomer, tert-butyl (4-aminophenyl)carbamate (CAS 71026-66-9), which is an N-Boc protected p-phenylenediamine. nih.govechemi.com This N-Boc isomer is indeed a building block used in further synthesis, but it is a distinct chemical from the O-Boc carbonate subject of this article. Therefore, based on available scientific literature, the role of this compound as an amino protecting group in peptide synthesis is not a documented application.

Contribution to Structure-Activity Relationship (SAR) Studies of Bioactive Compounds

Structure-activity relationship (SAR) studies are fundamental to drug discovery, exploring how chemical modifications to a core structure affect its biological activity. nih.gov This often involves synthesizing a library of related compounds to identify key structural features for potency and selectivity.

Derivatization for Modulating Biological Potency (e.g., CFTR Potentiators, Antiplasmodial Agents)

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are a class of drugs for treating cystic fibrosis. nih.gov Research in this area involves the synthesis of novel potentiators to improve the function of the CFTR protein. mdpi.com Similarly, the development of new antiplasmodial agents is critical for combating malaria, with many synthetic strategies focused on quinoline-based structures and other heterocyclic systems. nih.govnih.govmdpi.com

Despite the importance of these therapeutic areas, a direct link showing the use of this compound as a starting material or key intermediate for the derivatization of CFTR potentiators or antiplasmodial agents could not be established from the available literature. SAR studies on potent CFTR modulators like Ivacaftor involve modifications to its complex quinoline (B57606) core, which is not directly synthesized from this compound. mdpi.com Likewise, recent syntheses of novel antiplasmodial compounds have focused on scaffolds such as bisindolylcyclobutenediones and quinazolines, without incorporating the specific carbonate structure. mdpi.commdpi.com

Investigation of Substituent Effects on Bioactivity Profiles

Investigating substituent effects is a core component of SAR studies. By making small, systematic changes to a lead compound, chemists can probe interactions with a biological target. For example, studies on TRPV1 antagonists have explored how modifying various regions of a parent molecule with different functional groups impacts receptor affinity and antagonism. researchgate.net Other research has focused on how substituents on phenylcarbamate derivatives influence anti-inflammatory activity. nih.gov

However, no specific research was found that utilizes a library of derivatives based on the this compound scaffold to investigate substituent effects on a particular bioactivity profile. The existing literature on SAR for compounds containing tert-butylphenyl groups or aminophenyl groups starts from different core structures. researchgate.netresearchgate.net

Development of Advanced Functional Materials

The synthesis of novel polymers and functional materials is a significant field of chemical research. Polycarbonates, for instance, are a major class of polymers known for their durability and optical clarity. Research into new types of polymers, such as hyperbranched polycarbonates or sustainable polythioesters, is ongoing, often utilizing bifunctional or multifunctional monomers. researchgate.netpku.edu.cn

The structure of this compound, with its amine and carbonate functionalities, suggests potential as a monomer or a modifying agent in polymer chemistry. For example, the amino group could be used for incorporation into polyamides or for initiating ring-opening polymerizations, while the carbonate portion could be part of a polycarbonate backbone. Despite this theoretical potential, a review of the scientific literature on polymer and materials science did not yield any studies describing the use of this compound in the development of advanced functional materials. Research on novel copolymers and functional polymers tends to employ other tert-butylphenyl derivatives or different classes of monomers entirely. rsc.orgnih.gov

Incorporation into Polyimide Architectures for Tunable Mechanical and Optical Properties

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. However, traditional aromatic polyimides often suffer from poor solubility, which complicates their processing. The incorporation of bulky side groups into the polymer backbone is a well-established strategy to mitigate this issue. The tert-butyl group, provided by precursors like this compound, serves this purpose effectively.

When used in the synthesis of polyimides, the bulky tert-butyl group disrupts the efficient packing of polymer chains. This disruption reduces the intermolecular forces, leading to significantly improved solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP). nih.govorganic-chemistry.org This enhanced solubility allows for the creation of flexible and transparent polyimide films through solution casting techniques. nih.govrsc.org

The table below summarizes typical properties of polyimides modified with tert-butyl groups, demonstrating their tunable characteristics.

| Property | Value Range | Significance |

| Tensile Strength | 80 - 101 MPa mdpi.com | High mechanical robustness |

| Elongation at Break | 8.4% - 10.5% mdpi.com | Indicates film flexibility |

| Young's Modulus | 2.3 - 2.8 GPa mdpi.com | Measures material stiffness |

| Glass Transition Temp. (Tg) | 298 - 347 °C mdpi.com | High thermal stability |

| UV Cutoff Wavelength | 302 - 356 nm mdpi.com | High optical transparency in the visible spectrum |

| Dielectric Constant (1 MHz) | 2.78 - 3.12 mdpi.com | Low value is desirable for microelectronics |

Utility as a Precursor for Donor Building Blocks in Organic Photovoltaic Materials

In the field of organic photovoltaics (OPVs), materials are designed based on a donor-acceptor (D-A) principle. Donor materials are typically electron-rich polymers or small molecules responsible for absorbing light and donating electrons. While this compound is not directly used in the final active layer of an OPV device, it serves a critical role as a synthetic intermediate for creating the complex donor monomers that are.

The key to its utility lies in the tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines in organic synthesis. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com It temporarily "caps" the reactive amine, rendering it non-nucleophilic and stable against various reaction conditions. organic-chemistry.orgresearchgate.net This protection allows chemists to perform modifications on other parts of the molecule. Once the desired molecular scaffold is built, the Boc group can be easily removed under mild acidic conditions, regenerating the free amine for subsequent polymerization reactions. wikipedia.orgmasterorganicchemistry.com

This strategy is essential for constructing sophisticated donor-acceptor type conjugated polymers. The aminophenyl unit, which can be derived from precursors like this compound, is a common structural motif in hole-transporting materials (HTMs) and donor polymers. nih.govnih.gov By tuning the electronic properties of the polymer through the controlled incorporation of such donor units, researchers can optimize the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These levels are critical for efficient charge separation and transport in a solar cell. rsc.org For example, D-A copolymers based on alternating electron-donating and electron-accepting units have shown that the length and nature of the donor block can systematically shift the HOMO/LUMO levels and tune the material's optical bandgap, directly impacting device performance. rsc.org

The table below shows representative optoelectronic properties for a series of donor-acceptor polymers where the donor unit is systematically varied, illustrating the precise control needed in designing materials for OPVs.

| Polymer Example | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

| P-1T rsc.org | -6.04 | -3.56 | 2.48 |

| P-2T rsc.org | -5.70 | -3.42 | 2.28 |

| P-3T rsc.org | -5.57 | -3.40 | 2.17 |

| P-4T rsc.org | -5.48 | -3.39 | 2.09 |

| P-5T rsc.org | -5.40 | -3.38 | 2.02 |

Future Research Directions and Perspectives

Exploration of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of aryl carbamates, including 4-Aminophenyl tert-butyl carbonate, traditionally relies on the reaction of an aminophenol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). While often effective, the pursuit of greater efficiency, selectivity, and milder reaction conditions necessitates the exploration of advanced catalytic systems.

Future research is trending towards the development of catalysts that can operate under solvent-free conditions or in environmentally benign solvents. Promising areas of investigation include:

Heterogeneous Catalysts: Systems like sulfated tungstate (B81510) and nanocerium oxide have shown potential for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. researchgate.netresearchgate.net These catalysts offer the advantages of easy recovery and reusability, contributing to more economical and sustainable processes.

Ionic Liquids: Protic ionic liquids, such as imidazolium (B1220033) trifluoroacetate, are emerging as efficient catalysts for N-Boc protection, promoting the reaction under solvent-free conditions and minimizing side-product formation. researchgate.net

Lanthanide Complexes: Dinuclear lanthanide alkoxide complexes have demonstrated high activity as acid-base bifunctional catalysts for carbamate (B1207046) synthesis, operating efficiently under solvent-free conditions with a broad substrate scope. researchgate.net

Palladium-Catalyzed Cross-Coupling: A novel approach involves the palladium-catalyzed tert-butoxycarbonylation of aryl boronic acids or their esters with Boc₂O. acs.orgnih.gov This method, using a palladium acetate (B1210297) and triphenylphosphine (B44618) system, expands the toolkit for creating aryl-carbamate bonds and could be adapted for the synthesis of this compound from corresponding precursors. acs.orgnih.gov

Organocatalysts: While 4-(Dimethylamino)pyridine (DMAP) is a well-known catalyst, research into more efficient and recyclable organocatalysts continues. chemicalbook.com

The goal of this research is not only to increase yield and reaction rates but also to enhance the chemoselectivity of the protection step, particularly in complex molecules with multiple reactive sites.

Development of Greener and More Sustainable Deprotection Methods

The removal of the tert-butoxycarbonyl (Boc) group is a fundamental transformation. Traditional methods often employ strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, which present environmental and handling challenges. mcours.net Consequently, a significant research thrust is aimed at developing greener and more sustainable deprotection protocols.

Key future directions in this area include:

Water-Mediated Deprotection: The use of water as a reaction medium, and even as a catalyst, is a cornerstone of green chemistry. Catalyst-free N-Boc deprotection has been achieved by simply heating the substrate in water at reflux or subcritical temperatures. mcours.netccsenet.orgsemanticscholar.orgresearchgate.net This method is exceptionally eco-friendly, avoiding the need for any additional reagents. mcours.netscilit.com Research continues to optimize temperature profiles and expand the substrate scope for this clean transformation. mcours.net

Thermal Deprotection in Continuous Flow: Continuous flow chemistry offers precise control over reaction parameters like temperature and residence time, enhancing safety and efficiency. acs.orgnih.gov High-temperature thermal deprotection of N-Boc groups in flow systems, without any acid catalyst, has proven highly effective for a range of substrates, including N-Boc aniline (B41778). acs.orgvapourtec.comnih.gov This technique allows for rapid, clean deprotection and can be integrated into multi-step, telescoped syntheses, minimizing workup and purification steps. acs.orgnih.gov Further exploration will likely focus on optimizing solvent choice and temperature for selective deprotection in poly-functionalized molecules. acs.org

Deep Eutectic Solvents (DES): Choline chloride-based deep eutectic solvents, combined with a Brønsted acid like p-toluenesulfonic acid, can act as both the reaction medium and the catalyst for N-Boc deprotection. mdpi.comresearchgate.net This approach offers high efficiency, short reaction times, and a more sustainable alternative to conventional volatile organic solvents. mdpi.com

These emerging methods represent a paradigm shift, moving away from harsh, stoichiometric reagents towards catalyst-free or catalytic systems that leverage energy and sustainable media to achieve the desired transformation.

In-depth Mechanistic Elucidation of Side Reactions and Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing conditions, minimizing byproducts, and preventing unexpected outcomes. In the context of this compound, this involves both its formation and its subsequent reactions.

Future mechanistic studies will likely focus on:

Intermediates in Boc Protection: Research has shown that the reaction of amines with Boc₂O, particularly when catalyzed by DMAP, can proceed through unstable carbamic-carbonic anhydride (B1165640) intermediates. acs.orgresearchgate.net The fate of these intermediates can be influenced by solvent polarity, temperature, and the nature of the amine, sometimes leading to side products like ureas or isocyanates. chemicalbook.comresearchgate.net A more detailed computational and experimental investigation into the kinetics and thermodynamics of these pathways will enable more precise control over the reaction outcome.

Mechanism of Thermal Deprotection: While thermal deprotection is effective, its mechanism is a subject of ongoing study. A combination of computational modeling and kinetic analysis suggests a mechanism involving an initial, slow concerted proton transfer that releases isobutylene (B52900), followed by a rapid decarboxylation. vapourtec.comresearchgate.net A strong correlation has been noted between the reaction rate and the electrophilicity of the N-Boc carbonyl group. vapourtec.com Further elucidation of this mechanism will aid in predicting reactivity and optimizing conditions for selective deprotections.

Dual Protection and Cleavage: In some synthetic contexts, primary amines can be protected with two Boc groups. Research has highlighted that the presence of two Boc groups on the same nitrogen can facilitate their cleavage under specific conditions, an aspect that warrants further mechanistic investigation. rsc.org

Understanding these intricate details will empower chemists to design more robust and predictable synthetic routes involving this compound and related structures.

Expansion of Synthetic Applications in Emerging Fields of Chemical Research

As a bifunctional molecule, this compound serves as a valuable building block, offering a protected amine and a reactive phenol (B47542) (or its carbonate derivative) for further functionalization. Its applications are set to expand from traditional organic synthesis into more advanced and interdisciplinary fields.

Potential growth areas for its application include:

Medicinal Chemistry and Drug Design: Carbamates are a prevalent structural motif in pharmaceuticals. nih.govacs.org The title compound and its analogs are key intermediates in the synthesis of biologically active molecules, including enzyme inhibitors and various heterocyclic scaffolds. researchgate.net Its structure is relevant to the development of building blocks for peptide nucleic acids (PNAs), which have applications in diagnostics and therapeutics. rsc.org

Polymer and Materials Science: The amine and phenol functionalities make this compound an attractive monomer or precursor for the synthesis of advanced polymers. Its derivatives could be incorporated into polyamides, polyurethanes, or other functional polymers. An emerging area is the use of multicomponent reactions in polymer science, where such building blocks could be used to create functional materials with tailored properties for applications ranging from drug delivery to electronics. researchgate.net

Supramolecular Chemistry and Crystal Engineering: The hydrogen bonding capabilities of the amine and carbamate groups, once deprotected or modified, make this structural motif interesting for the design of self-assembling systems and complex molecular architectures.

The continued exploration of this compound's reactivity will undoubtedly unlock new applications, solidifying its role as a versatile tool in the ever-expanding world of chemical research.

Q & A

Q. What are the common synthetic routes for preparing 4-aminophenyl tert-butyl carbonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate or carbonate formation. A two-step approach involves:

Protection of the amino group : Reacting 4-aminophenol with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like THF or dichloromethane under inert atmosphere (N₂/Ar) .

Carbonate introduction : Subsequent reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or DMAP) at 0–25°C .

Yield optimization requires precise stoichiometry (e.g., 1.2 equivalents of Boc₂O) and controlled pH to avoid premature deprotection. Solid-phase synthesis attempts may fail due to steric hindrance or poor resin compatibility, as observed in analogous tert-butyl carbonate systems .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Look for characteristic peaks: δ 1.3–1.5 ppm (tert-butyl CH₃), δ 6.5–7.5 ppm (aromatic protons), and δ 5.0–5.5 ppm (carbonate carbonyl) .

- FT-IR : Confirm carbonate C=O stretch at ~1750 cm⁻¹ and NH₂ absorption at ~3400 cm⁻¹ .

- Mass spectrometry : ESI-MS or HRMS should show [M+H]⁺ matching the molecular formula (e.g., C₁₁H₁₅NO₃ requires m/z 209.1) .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction kinetics for tert-butyl carbonate derivatives under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or competing side reactions. For example:

- Base selection : Cs₂CO₃ in NMP enhances nucleophilicity for carbonate formation, while Et₃N in ether may favor undesired byproducts .

- Temperature studies : Perform kinetic profiling via in-situ IR or HPLC to identify optimal reaction windows (e.g., 0–25°C for stability) .

- Computational modeling : Use DFT calculations to compare activation energies of competing pathways (e.g., Boc protection vs. hydrolysis) .

Q. How does steric hindrance from the tert-butyl group affect the compound’s reactivity in peptide coupling or polymer synthesis?

- Methodological Answer : The bulky tert-butyl group:

- Reduces nucleophilic attack : Slows acylation in peptide synthesis, necessitating longer reaction times or elevated temperatures .

- Enhances stability : Protects against hydrolysis in acidic/alkaline media, confirmed by pH-dependent stability assays (e.g., >90% intact at pH 5–7 after 24 hrs) .

- Impacts solubility : Low polarity requires polar aprotic solvents (DMF, DMSO) for homogeneous reactions .

Q. What analytical methods are critical for detecting decomposition products of this compound under thermal stress?

- Methodological Answer :

- TGA-DSC : Identify decomposition onset temperature (e.g., ~150°C for tert-butyl carbonates) .

- LC-MS/MS : Detect fragments like tert-butanol (m/z 75.1) or 4-aminophenol (m/z 109.1) .

- XRD : Monitor crystallinity loss, which correlates with instability in solid-state storage .

Contradictions and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.